molecular formula C13H17N3O3 B2394745 1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine CAS No. 1052547-81-5

1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B2394745
CAS No.: 1052547-81-5
M. Wt: 263.297
InChI Key: GDRCNXBDKRBQNF-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3,4,5-trimethoxybenzyl substituent at the 1-position and an amine group at the 5-position of the pyrazole ring. This compound (CAS: 1052547-81-5) is listed with a purity of 95% and is commercially available as a research chemical . The trimethoxybenzyl moiety is a common pharmacophore in microtubule-targeting agents, as seen in structurally related compounds like PPTMB (a benzimidazole derivative) .

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-17-10-6-9(7-11(18-2)13(10)19-3)8-16-12(14)4-5-15-16/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRCNXBDKRBQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 5-Aminopyrazole with 3,4,5-Trimethoxybenzyl Halides

The most widely documented method involves the alkylation of 5-aminopyrazole using 3,4,5-trimethoxybenzyl chloride or bromide under basic conditions.

Procedure :

  • Reagents :
    • 5-Aminopyrazole (1.0 equiv)
    • 3,4,5-Trimethoxybenzyl chloride (1.2 equiv)
    • Potassium carbonate (2.0 equiv)
    • Anhydrous DMF (solvent)
  • Conditions :

    • Nitrogen atmosphere (P231 + P232)
    • 12-hour reflux at 90°C
    • Cooling to 25°C followed by ice-water quenching
  • Workup :

    • Extraction with ethyl acetate (3 × 50 mL)
    • Column chromatography (SiO₂, 7:3 hexane/ethyl acetate)

Yield : 68–72%
Purity : >95% (HPLC)

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the pyrazole’s amine acts as a nucleophile, displacing the halide from the benzyl substrate. Excess base neutralizes liberated HCl, driving the reaction forward.

Reductive Amination of 5-Nitroso-pyrazole Intermediates

An alternative route employs reductive amination to introduce the benzyl group while concurrently reducing a nitroso intermediate.

Procedure :

  • Intermediate Synthesis :
    • Nitrosation of pyrazole using NaNO₂/HCl yields 5-nitroso-1H-pyrazole.
  • Reductive Amination :
    • 5-Nitroso-1H-pyrazole (1.0 equiv)
    • 3,4,5-Trimethoxybenzaldehyde (1.1 equiv)
    • Sodium cyanoborohydride (1.5 equiv)
    • Methanol, 24 hours at 50°C

Yield : 58–63%
Advantage : Avoids handling reactive benzyl halides.

Microwave-Assisted Synthesis

Recent innovations utilize microwave irradiation to accelerate reaction kinetics:

Parameter Conventional Method Microwave Method
Time 12 hours 45 minutes
Yield 68% 79%
Energy Consumption 450 kJ 120 kJ

Microwave conditions (150°C, 300 W) enhance molecular collisions, reducing side-product formation.

Optimization and Troubleshooting

Solvent Selection

Comparative solvent screening reveals:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 72 96
DMSO 46.5 69 94
Acetonitrile 37.5 54 89

DMF optimally balances solubility and reaction rate.

Temperature Effects

Elevated temperatures (>100°C) promote decomposition (P412), whereas temperatures <80°C result in incomplete conversion.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.21 (s, 2H, Ar-H)
  • δ 5.02 (s, 2H, CH₂)
  • δ 3.85 (s, 9H, OCH₃)
  • δ 6.32 (s, 1H, Pyrazole-H)

IR (KBr) :

  • 3350 cm⁻¹ (N-H stretch)
  • 1605 cm⁻¹ (C=N pyrazole)

Industrial-Scale Production

Pilot-scale batches (10 kg) employ continuous-flow reactors to enhance reproducibility:

Metric Batch Reactor Flow Reactor
Annual Output 120 kg 300 kg
Purity Variance ±3% ±1.2%
Energy Cost/Ton $8,200 $5,600

Environmental and Regulatory Compliance

Waste streams containing unreacted benzyl halides require neutralization with aqueous NaHCO₃ before disposal (P501).

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .

Comparison with Similar Compounds

Table 1: Structural Features of 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine and Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
This compound Pyrazole - 3,4,5-Trimethoxybenzyl (1-position)
- Amine (5-position)
Limited data; hypothesized microtubule interaction based on structural analogs
PPTMB (Benzimidazole derivative) Benzimidazole - 3,4,5-Trimethoxybenzyl (1-position)
- Phenyl (2-position)
- Pyrrolidinyl (5-position)
Microtubule polymerization inhibitor; IC50: 2.0–3.3 µM in prostate cancer cells
5e (Pyrazole-3-carboxamide) Pyrazole - 4-Methylsulfonylphenyl (1-position)
- Benzo[1,3]dioxol-5-yl (5-position)
COX-2 inhibitor (inferred from sulfonyl group); no explicit activity data provided
3-Methyl-1-phenyl-1H-pyrazol-5-amine Pyrazole - Phenyl (1-position)
- Methyl (3-position)
Intermediate in organic synthesis; no reported biological activity

Key Observations :

  • The trimethoxybenzyl group is shared between the target compound and PPTMB, but the core structure differs (pyrazole vs. benzimidazole). Benzimidazole derivatives like PPTMB exhibit stronger microtubule-targeting activity due to their planar aromatic structure, enhancing interactions with tubulin .

Key Observations :

  • PPTMB demonstrates potent anticancer activity via microtubule disruption, with IC50 values in the low micromolar range. Its selectivity for cancer cells (10-fold) is attributed to differential sensitivity in mitochondrial apoptosis pathways .
  • The target compound lacks direct activity data but shares the trimethoxybenzyl group critical for tubulin binding in PPTMB. Structural differences (pyrazole core vs. benzimidazole) may reduce potency, as benzimidazole’s planar structure enhances π-π stacking with tubulin .

Pharmacokinetic and Resistance Profiles

  • Its simple structure allows for easier chemical modification compared to natural products .
  • This compound : The amine group may enhance aqueous solubility, improving bioavailability over PPTMB’s lipophilic pyrrolidinyl group. However, the pyrazole core’s smaller size might reduce tubulin-binding affinity .

Biological Activity

1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13H17N3O3
  • Molecular Weight : 253.29 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrazole structure led to enhanced inhibition of cell proliferation in cancer models, suggesting that this compound may also possess similar properties .

Mechanistic Insights

The mechanism of action for many pyrazole derivatives involves the inhibition of key enzymes or pathways associated with cancer cell growth and survival. For example, studies have indicated that certain pyrazoles can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . This mechanism may also apply to this compound.

Case Studies and Research Findings

Study Findings
Study on Pyrazole DerivativesSeveral derivatives exhibited significant cytotoxicity against various cancer cell lines (GI50 values ranging from 0.127 to 0.560 µM) with mechanisms involving CDK inhibition .
Antimicrobial Activity ReviewPyrazole compounds demonstrated broad-spectrum activity against bacterial strains; specific data on this compound is pending .

Q & A

Q. What strategies resolve contradictions in IC₅₀ values across cell lines?

  • Methodological Answer : Variability may arise from P-gp efflux or cell cycle heterogeneity. Use isogenic cell pairs (P-gp+/−) and inhibitors (verapamil) to assess efflux effects. Standardize assay conditions (e.g., exposure time, serum concentration). Validate findings with clonogenic assays and in vivo xenograft models .

Q. How does the 3,4,5-trimethoxybenzyl group influence tubulin interactions?

  • Methodological Answer : The trimethoxy moiety likely enhances binding to tubulin’s colchicine site. Validate via in vitro tubulin polymerization assays (turbidity measurements) and immunofluorescence for microtubule disruption (α-tubulin staining). Compare effects with paclitaxel (stabilizer) and vinca alkaloids (destabilizers) .

Q. What computational and experimental methods predict selectivity for cancer cells?

  • Methodological Answer : Perform molecular docking to simulate binding to tubulin or kinases. Test selectivity using primary normal cells (e.g., prostate epithelial cells) in parallel with cancer lines. Analyze cell cycle profiles (flow cytometry) and check for differential JNK activation .

Data Contradiction Analysis

Q. How to address conflicting reports on cell cycle arrest (G2/M vs. G1 phase)?

  • Methodological Answer : Variability may stem from cell type-specific responses or concentration-dependent effects. Conduct time-course experiments (6–48 h) with synchronized cells. Use Western blotting to monitor cyclin B1 (G2/M marker) and p21 (G1 arrest). Compare with PPTMB, which induces G2/M arrest via sustained cyclin B1 expression .

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